Bis(sulfosuccinimidyl) suberate sodium salt Bis(sulfosuccinimidyl) suberate sodium salt
Brand Name: Vulcanchem
CAS No.: 127634-19-9
VCID: VC20751688
InChI: InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
SMILES: C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C16H18N2Na2O14S2
Molecular Weight: 572.4 g/mol

Bis(sulfosuccinimidyl) suberate sodium salt

CAS No.: 127634-19-9

Cat. No.: VC20751688

Molecular Formula: C16H18N2Na2O14S2

Molecular Weight: 572.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(sulfosuccinimidyl) suberate sodium salt - 127634-19-9

CAS No. 127634-19-9
Molecular Formula C16H18N2Na2O14S2
Molecular Weight 572.4 g/mol
IUPAC Name disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Standard InChI InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Standard InChI Key MGJYOHMBGJPESL-UHFFFAOYSA-L
SMILES C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Bis(sulfosuccinimidyl) suberate sodium salt is a water-soluble, homobifunctional crosslinking reagent widely employed in biochemical research for stabilizing protein interactions and studying molecular complexes. Its ability to form stable amide bonds with primary amines makes it indispensable for applications ranging from structural biology to therapeutic development. Below is a comprehensive analysis of its properties, mechanisms, and research applications.

Mechanism of Action

The reagent reacts with primary amines (e.g., lysine residues) via nucleophilic substitution, forming stable amide bonds. The reaction proceeds as follows:

Protein-NH2+BS3Protein-NH-C(O)-(CH2)8-C(O)-NH-Protein+2SO3+2Na+\text{Protein-NH}_2 + \text{BS3} \rightarrow \text{Protein-NH-C(O)-(CH}_2\text{)}_8\text{-C(O)-NH-Protein} + 2\text{SO}_3^- + 2\text{Na}^+

This homobifunctional crosslinking is pH-dependent, optimal at pH 7.5, and irreversible under physiological conditions .

Applications in Research

Protein-Protein Interaction Analysis

BS3 stabilizes transient interactions for techniques like SDS-PAGE and mass spectrometry. For example, it crosslinked amyloid-β (Aβ) oligomers in membrane environments, preserving their structure during electrophoresis—a significant improvement over glutaraldehyde, which disrupted oligomer integrity .

Bioconjugation and Therapeutics

  • Vaccine Development: Conjugates antigens to carriers, enhancing immunogenicity .

  • Drug Delivery: Links targeting ligands to nanoparticles for controlled release .

  • Diagnostics: Immobilizes antibodies on biosensor surfaces.

Structural Studies

Used to analyze receptor-ligand complexes and membrane protein oligomerization, providing insights into neurodegenerative disease mechanisms .

Comparative Analysis with Glutaraldehyde

BS3 outperforms glutaraldehyde in specific applications:

ParameterBS3Glutaraldehyde
SolubilityWater-solubleRequires organic solvents
Crosslinking SpecificityTargets primary aminesReacts with multiple groups
Membrane PermeabilityImpermeablePermeable
Oligomer PreservationMaintains Aβ oligomer structure Disrupts oligomers

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